molecular formula C9H8ClNO B1592203 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-02-2

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1592203
CAS RN: 22246-02-2
M. Wt: 181.62 g/mol
InChI Key: RQKCSUSXBKSENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-chloro-3,4-dihydroisoquinoline-1(2H)-one, is an organic compound belonging to the isoquinoline family. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anti-tumor agents. The compound has been studied extensively for its potential therapeutic applications in the medical field.

Scientific Research Applications

Synthesis and Characterization

The structural and spectroscopic characteristics of novel quinoline derivatives, including a structurally similar compound to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied. These compounds were examined through experimental and computational quantum chemical methods, highlighting their potential in pharmacological and molecular modeling applications. The synthesis involved density functional theory (DFT) for optimizing geometries and evaluating vibrational analysis, chemical shifts, and electronic absorption. This comprehensive study provides insights into the chemical and physical properties of these compounds, including their antimicrobial activities (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).

Crystal Structure Analysis

New metastable crystalline forms of a structurally related compound, 6-chloroquinolin-2(1H)-one, were discovered, demonstrating the influence of 3D inorganic anions on the assembly of molecular structures. This research utilized techniques like single-crystal diffraction and X-ray powder diffraction (XRPD) to explore the crystal structures and their transformations under different conditions. The study provided valuable data on molecular interactions and the impact of external factors on the structural configurations of such compounds (Luo & Sun, 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of novel quinoline derivatives, akin to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, were evaluated, showcasing their potential as therapeutic agents. These compounds were tested against various bacterial and fungal strains, indicating their effectiveness in inhibiting microbial growth. This research highlights the importance of such compounds in developing new antimicrobial and antifungal therapies (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).

Molecular Docking Studies

Molecular docking studies were conducted to assess the inhibitory activities of quinoline derivatives against specific enzymes, providing insights into their potential pharmaceutical applications. These studies are crucial for understanding the molecular interactions between the compounds and their target enzymes, aiding in the development of drugs with specific mechanisms of action (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).

Environmental and Green Chemistry

Research on the synthesis of 1,2-dihydroisoquinoline frameworks, including methods involving ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles, highlights the advancement towards more environmentally friendly synthetic approaches. These studies contribute to the field of green chemistry by developing catalyst-free methods under mild conditions, emphasizing the importance of sustainable practices in chemical synthesis (Asao, Iso, & Yudha S., 2006).

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKCSUSXBKSENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598512
Record name 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

22246-02-2
Record name 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2 protection, a mixture of [2-(3-chloro-phenyl)-ethyl]-carbamic acid methyl ester (5.0 g, 23.4 mmol) and PPA (polyphosphoric acid) (20 g) in a 250 mL round-bottom flask was vigorously stirred at 120° C. for 2 hours. After cooling to room temperature, the reaction mixture was treated with ice-water and aqueous ammonia solution to adjust the pH to 8. Then, the mixture was then extracted with EtOAc, and the organic layer was washed with brine, dried over anhy. Na2SO4 and filtered. After removal of solvent under reduced pressure, the crude product obtained was further washed with ethyl ether to give title compound (1.66 g, 39%) as a white solid. MS: 182.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PPA
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 3
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 4
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 6
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.